molecular formula C20H17NO3 B2860919 9-cyclopropyl-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one CAS No. 946235-41-2

9-cyclopropyl-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one

Cat. No. B2860919
CAS RN: 946235-41-2
M. Wt: 319.36
InChI Key: MQNAUTJQSPPWMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the chromeno[8,7-e][1,3]oxazin-4(8H)-one core, followed by the introduction of the cyclopropyl and phenyl groups. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is likely to be quite complex. It would be interesting to study its conformational behavior, particularly the interactions between the cyclopropyl, phenyl, and chromeno[8,7-e][1,3]oxazin-4(8H)-one moieties .


Chemical Reactions Analysis

The reactivity of this compound would be expected to be influenced by the presence of the cyclopropyl, phenyl, and chromeno[8,7-e][1,3]oxazin-4(8H)-one groups. Each of these functional groups has distinct reactivity patterns, and their combination in a single molecule could lead to a wide range of possible reactions .

Scientific Research Applications

Synthesis and Chemical Properties

  • Amino-Dideoxyallose and Amino-Deoxyribose Derivatives Synthesis : The compound is utilized in the synthesis of amino-dideoxyallose and amino-deoxyribose derivatives, demonstrating its role in producing piperidino-deoxysugar derivatives with strong anomeric effects (Defoin et al., 1988).
  • Reactions with Cyclohepta[b][1,4]benzothiazines : It reacts with 2-chlorotropone to yield benzothiazine compounds, exhibiting stability under basic conditions and reactivity in oxidation and rearrangement reactions (Shindo et al., 1985).
  • Formation of 3,4-Dihydro-Benz[1,3]Oxazine Derivatives : This compound is involved in reactions leading to the formation of 3,4-dihydro-benz[1,3]oxazin-2-ones, highlighting its role in chemical transformations under specific conditions (Buttke et al., 1993).

Photoreactive Properties

  • Photodimerization in Monomers : The compound demonstrates photoreactive properties, particularly in undergoing dimerization via photolysis, indicating its potential in photochemical applications (Kiskan & Yagcı, 2007).

Synthesis of Oxazine Derivatives

  • Additive-Free Synthesis of Dihydro-1,2-Oxazine : It contributes to the synthesis of dihydro-1,2-oxazines via Cloke-Wilson type ring expansion, showcasing its utility in organic synthesis and chemical transformations (Kumar et al., 2020).
  • Formation of Bridged Oxazonine : In cycloaddition reactions, it helps in synthesizing bridged oxazonine structures, highlighting its use in creating complex organic compounds (Nitta et al., 1979).

properties

IUPAC Name

9-cyclopropyl-3-phenyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO3/c22-19-15-8-9-18-16(10-21(12-24-18)14-6-7-14)20(15)23-11-17(19)13-4-2-1-3-5-13/h1-5,8-9,11,14H,6-7,10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQNAUTJQSPPWMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2CC3=C(C=CC4=C3OC=C(C4=O)C5=CC=CC=C5)OC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-cyclopropyl-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one

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